molecular formula C16H17ClN4O2 B6480582 N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1177589-80-8

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B6480582
CAS No.: 1177589-80-8
M. Wt: 332.78 g/mol
InChI Key: BROTWZHYVQOHSN-UHFFFAOYSA-N
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Description

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of anthranilic acid with appropriate amines under specific conditions. One common method includes the Niementowski synthesis, where anthranilic acid is treated with formamide to yield quinazoline derivatives . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing other bioactive quinazoline derivatives.

    Biology: It serves as a tool for studying cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, malaria, and bacterial infections.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Dimethylquinazoline-2,4-diamine hydrochloride
  • N2-(2-Fluorobenzyl)pyridine-2,5-diamine dihydrochloride
  • N2-Benzoylguanosine

Uniqueness

N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy groups at the 2 and 4 positions of the phenyl ring enhance its pharmacological properties compared to other quinazoline derivatives .

Properties

IUPAC Name

2-N-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2.ClH/c1-21-10-7-8-13(14(9-10)22-2)19-16-18-12-6-4-3-5-11(12)15(17)20-16;/h3-9H,1-2H3,(H3,17,18,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROTWZHYVQOHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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